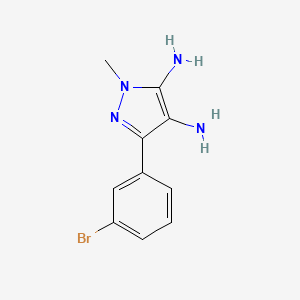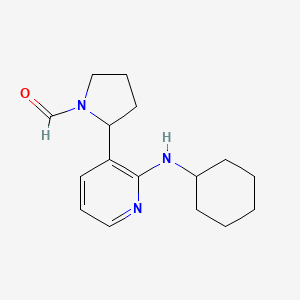
2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound with a molecular formula of C16H23N3O and a molecular weight of 273.37 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring substituted with a cyclohexylamino group. The presence of these functional groups makes it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The pyrrolidine ring is then constructed via cyclization reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature .
Scientific Research Applications
2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the cyclohexylamino group contribute to its binding affinity to proteins and enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde include:
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry for the development of enzyme inhibitors.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activities.
Prolinol: A derivative of pyrrolidine used in asymmetric synthesis and as a chiral ligand in catalysis.
The uniqueness of this compound lies in its combination of functional groups, which provide a unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-[2-(cyclohexylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c20-12-19-11-5-9-15(19)14-8-4-10-17-16(14)18-13-6-2-1-3-7-13/h4,8,10,12-13,15H,1-3,5-7,9,11H2,(H,17,18) |
InChI Key |
WWPKONJJXIWGDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)C3CCCN3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


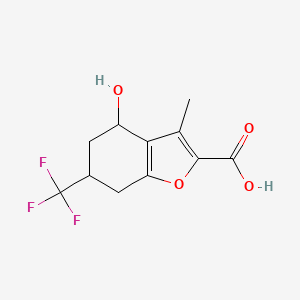
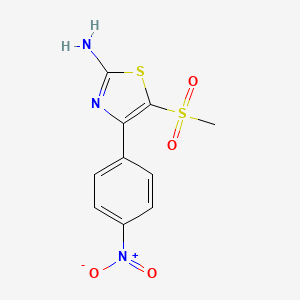

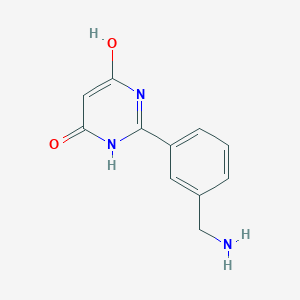
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
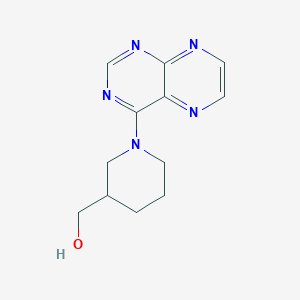
![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)

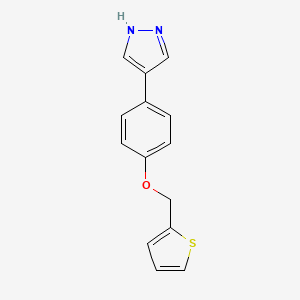


![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)
